N-Allyl-3-piperidinecarboxamide hydrochloride

Übersicht

Beschreibung

N-Allyl-3-piperidinecarboxamide hydrochloride is an organic compound that belongs to the family of piperidinecarboxamides1. It has a molecular formula of C9H17ClN2O and a molecular weight of 204.7 g/mol1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of N-Allyl-3-piperidinecarboxamide hydrochloride from the web search results.Molecular Structure Analysis

The molecular structure of N-Allyl-3-piperidinecarboxamide hydrochloride is not explicitly provided in the search results. However, given its molecular formula (C9H17ClN2O), we can infer that it contains nine carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom1.Chemical Reactions Analysis

I’m sorry, but the search results did not provide specific information on the chemical reactions involving N-Allyl-3-piperidinecarboxamide hydrochloride.Physical And Chemical Properties Analysis

The physical and chemical properties of N-Allyl-3-piperidinecarboxamide hydrochloride are not explicitly mentioned in the search results. However, its molecular weight is 204.7 g/mol1.Wissenschaftliche Forschungsanwendungen

δ-Opioid Agonist Research N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl)benzamide (ADL5747) and N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859) are novel δ-opioid agonists studied for their potential in chronic pain treatment. Research on these compounds, which may share structural similarities with N-Allyl-3-piperidinecarboxamide hydrochloride, shows significant analgesic effects in chronic pain models mediated by δ-opioid receptors (Nozaki et al., 2012).

Anti-Acetylcholinesterase Activity Piperidine derivatives, including those related to N-Allyl-3-piperidinecarboxamide hydrochloride, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. These compounds demonstrate potential as potent inhibitors of acetylcholinesterase, indicating potential applications in treating diseases like Alzheimer's (Sugimoto et al., 1990).

CCR5 Antagonist Development Research into N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, structurally similar to N-Allyl-3-piperidinecarboxamide hydrochloride, has shown potential as a novel non-peptide CCR5 antagonist. Such compounds are of interest in developing new therapies for conditions like HIV/AIDS (Bi, 2014).

Cognitive Disorder and Alzheimer's Disease Treatment Compounds structurally related to N-Allyl-3-piperidinecarboxamide hydrochloride, such as 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride (BF2.649), have been explored as potential treatments for cognitive disorders and Alzheimer's disease. These compounds are studied for their ability to increase the release of neurotransmitters like histamine and acetylcholine, which modulate cognitive processes (Brioni et al., 2011).

Anticancer and Antiproliferative Research Piperidinecarboxamides, similar to N-Allyl-3-piperidinecarboxamide hydrochloride, have been synthesized and studied for their anti-proliferative properties. Some of these compounds demonstrate high potency against cancer cells and have been explored as potential anticancer agents (Fawzy et al., 2019).

Anticonvulsant Development Analogues of N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide, structurally related to N-Allyl-3-piperidinecarboxamide hydrochloride, have been synthesized and evaluated for anticonvulsant activity. These compounds show potential as leads in developing treatments for tonic-clonic and partial seizures (Ho et al., 2001).

Safety And Hazards

The safety and hazards associated with N-Allyl-3-piperidinecarboxamide hydrochloride are not specified in the search results. It’s crucial to handle all chemicals with appropriate safety measures, and refer to the material safety data sheet (MSDS) for specific safety information.

Zukünftige Richtungen

The future directions for N-Allyl-3-piperidinecarboxamide hydrochloride are not mentioned in the search results. The potential applications and research directions for a compound often depend on its properties and the current state of research in the field.

Relevant Papers

Unfortunately, the search results did not provide any specific papers related to N-Allyl-3-piperidinecarboxamide hydrochloride. For a comprehensive analysis, I recommend conducting a literature search in scientific databases such as PubMed, Web of Science, and Google Scholar.

Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to scientific literature or consult with a subject matter expert.

Eigenschaften

IUPAC Name |

N-prop-2-enylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c1-2-5-11-9(12)8-4-3-6-10-7-8;/h2,8,10H,1,3-7H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVNZWKOEJLIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

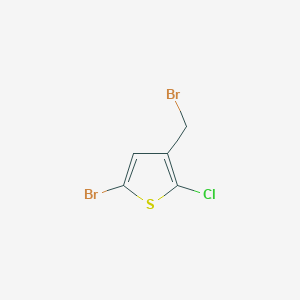

C=CCNC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allyl-3-piperidinecarboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Furylamino)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B1441920.png)

![ethyl 5-[hydroxy(phenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1441922.png)

![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)

![(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol](/img/structure/B1441934.png)